REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:11])[C:3](=[N:9][OH:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].CO.S(OC)(O[CH3:18])(=O)=O>C(=O)([O-])[O-].[Na+].[Na+].O>[O:1]=[C:2]([CH3:11])[C:3](=[N:9][O:10][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)=NO)C
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled with ice
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C(=O)OCC)=NOC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:11])[C:3](=[N:9][OH:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].CO.S(OC)(O[CH3:18])(=O)=O>C(=O)([O-])[O-].[Na+].[Na+].O>[O:1]=[C:2]([CH3:11])[C:3](=[N:9][O:10][CH3:18])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:3.4.5|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)=NO)C
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled with ice
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the ice-bath is removed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture (pH 8 or higher) is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C(=O)OCC)=NOC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |